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Compound of Interest

Compound Name: LY2365109

Cat. No.: B15616539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent glycine transporter 1

(GlyT1) inhibitors: LY2365109 and ALX5407. By summarizing key experimental data, outlining

methodologies, and visualizing relevant pathways, this document aims to equip researchers

with the necessary information to make informed decisions for their neuroscience research and

drug development programs.

Introduction to GlyT1 Inhibition
The glycine transporter 1 (GlyT1) is a critical regulator of glycine levels in the central nervous

system. As a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, glycine plays a crucial

role in modulating glutamatergic neurotransmission, which is fundamental for synaptic

plasticity, learning, and memory. Inhibition of GlyT1 elevates extracellular glycine

concentrations, thereby enhancing NMDA receptor function. This mechanism of action is a key

therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor

hypofunction, such as schizophrenia.

Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of LY2365109 and

ALX5407 based on available experimental data.

Table 1: In Vitro Potency and Selectivity
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Compound Target IC50 (nM)
Selectivity vs.
GlyT2

Cell Line /
Assay
Condition

LY2365109 hGlyT1a 15.8
>1900-fold (IC50

> 30,000 nM)

Cells over-

expressing

hGlyT1a

ALX5407 hGlyT1c 3

>33,000-fold

(IC50 > 100,000

nM)

QT6 quail

fibroblast cells

expressing

hGlyT1c

hGlyT1a and hGlyT1c are splice variants of the human glycine transporter 1.

Table 2: In Vivo Neurochemical Effects in Rats
Compound Dose (p.o.) Brain Region

Peak Glycine
Increase

Time Post-
Dose

LY2365109 10 mg/kg
Striatum

(microdialysate)

~2-fold (from

1.52 µM to 3.6

µM)

Not specified

10 mg/kg
Cerebrospinal

Fluid (CSF)

~3-fold (from

10.38 µM to 36

µM)

Not specified

ALX5407 10 mg/kg
Prefrontal Cortex

(PFC)
~40% 60-90 min

Mechanism of Action and Signaling Pathway
Both LY2365109 and ALX5407 are potent and selective inhibitors of GlyT1. Their primary

mechanism of action is to block the reuptake of glycine from the synaptic cleft into glial cells

and presynaptic neurons. This leads to an increase in the extracellular concentration of glycine,

which then acts as a co-agonist at the glycine binding site of the NMDA receptor. For the NMDA

receptor to be activated, both glutamate and a co-agonist (glycine or D-serine) must be bound.

By increasing the availability of glycine, these inhibitors enhance NMDA receptor-mediated
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glutamatergic neurotransmission. However, at higher doses, the sustained elevation of glycine,

particularly in caudal brain regions like the brainstem and cerebellum, can lead to off-target

effects, such as the activation of inhibitory strychnine-sensitive glycine A receptors, resulting in

adverse motor and respiratory effects.[1]

Synaptic Cleft

Glial Cell / Presynaptic Terminal

Glycine
NMDA Receptor

Co-agonist Binding

GlyT1 Transporter

Reuptake

Enhanced NMDAR
Activation

Leads toGlutamate Binds

Intracellular Glycine

Increased Extracellular
Glycine Concentration

Leads to

LY2365109 Inhibits

ALX5407 Inhibits

Potentiates

Altered Neuronal
Response

Click to download full resolution via product page

Mechanism of GlyT1 Inhibition by LY2365109 and ALX5407.

Comparative In Vivo Effects
A direct comparative study has shown that both LY2365109 and ALX5407 increase

cerebrospinal fluid levels of glycine and potentiate NMDA-induced increases in

neurotransmitter levels in the prefrontal cortex and striatum.[1] However, their effects on

extracellular glycine levels can differ by brain region. For instance, ALX5407 was found to

cause a transient elevation of glycine in the prefrontal cortex but a more sustained increase in

the cerebellum.[1] This regional difference in activity may be attributed to the higher abundance

of GlyT1 in caudal brain areas, such as the brainstem and cerebellum, compared to cortical

regions.[1] At higher doses, both compounds have been observed to produce adverse effects,

including impairments in motor performance and respiration, which are thought to be mediated

by the activation of strychnine-sensitive glycine A receptors in these caudal regions.[1]
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Pharmacokinetic Profile
Detailed, directly comparative pharmacokinetic data for LY2365109 and ALX5407 are limited in

the public domain. However, some characteristics have been reported. The binding of ALX5407

to the GlyT1 transporter is considered to be essentially irreversible, suggesting a long duration

of action at the molecular level.[2][3] Some reports have suggested that ALX5407 may have

"pharmacokinetic issues," which has led to the development of newer generations of GlyT1

inhibitors with improved properties.

Experimental Protocols
Protocol 1: In Vitro [³H]Glycine Uptake Inhibition Assay
This assay is a standard method to determine the potency of compounds in inhibiting GlyT1

function.

Objective: To determine the IC50 value of a test compound for GlyT1.

Cell Line: A stable cell line expressing the human GlyT1 transporter, such as QT6 quail

fibroblast cells or Chinese Hamster Ovary (CHO) cells.

Materials:

GlyT1-expressing cells

Cell culture medium (e.g., DMEM with 10% FBS)

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

[³H]Glycine (radiolabeled glycine)

Unlabeled glycine

Test compounds (LY2365109, ALX5407)

96-well cell culture plates

Scintillation fluid and a scintillation counter
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Procedure:

Cell Plating: Seed the GlyT1-expressing cells into 96-well plates and culture overnight to

allow for adherence.

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

Pre-incubation: Wash the cells with warm assay buffer and then add the diluted test

compounds to the wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

Uptake Initiation: Add a solution of [³H]Glycine (at a concentration near its Km for GlyT1)

to each well to start the uptake reaction.

Uptake Termination: After a short incubation period (e.g., 10-20 minutes), rapidly wash the

cells with ice-cold assay buffer to remove any unbound [³H]Glycine.

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation

vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition of [³H]Glycine uptake for each

concentration of the test compound relative to a vehicle control. Plot the percent inhibition

against the log of the compound concentration and fit the data to a sigmoidal dose-

response curve to determine the IC50 value.
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Workflow for an in vitro [³H]Glycine Uptake Inhibition Assay.
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Protocol 2: In Vivo Microdialysis for Extracellular
Glycine Measurement
This protocol allows for the in vivo measurement of glycine levels in specific brain regions of

awake, freely moving animals.

Objective: To measure the effect of a GlyT1 inhibitor on extracellular glycine concentrations

in the brain.

Subjects: Rats or mice.

Materials:

Stereotaxic apparatus

Microdialysis probes

Syringe pump

Fraction collector

Test compounds (LY2365109, ALX5407) for systemic administration (e.g., oral gavage or

intraperitoneal injection)

Analytical system for glycine quantification (e.g., HPLC with fluorescence detection or LC-

MS/MS)

Procedure:

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame.

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal

cortex, striatum).

Recovery: Allow the animal to recover from surgery for several days.

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide

cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow

rate (e.g., 1-2 µL/min).
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Baseline Collection: Collect several baseline dialysate samples to establish the basal

extracellular glycine concentration.

Compound Administration: Administer the test compound (LY2365109 or ALX5407)

systemically.

Post-dose Collection: Continue to collect dialysate samples at regular intervals for several

hours after drug administration.

Sample Analysis: Analyze the glycine concentration in the collected dialysate samples

using a sensitive analytical method like HPLC or LC-MS/MS.

Data Analysis: Express the post-dose glycine concentrations as a percentage of the

baseline levels to determine the time course and magnitude of the effect of the GlyT1

inhibitor.

Conclusion
Both LY2365109 and ALX5407 are highly potent and selective inhibitors of GlyT1 that have

been instrumental in validating the therapeutic potential of this mechanism. ALX5407 generally

exhibits higher in vitro potency, while both compounds have demonstrated the ability to

increase glycine levels in the brain in vivo. The choice between these compounds for research

purposes may depend on the specific experimental goals. For instance, the irreversible binding

of ALX5407 might be advantageous for studies requiring sustained target engagement.

Conversely, the potential for adverse effects at higher doses with both compounds underscores

the importance of careful dose selection and the consideration of regional differences in GlyT1

expression and function. The development of newer GlyT1 inhibitors continues to build upon

the foundational understanding provided by these two important research tools.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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